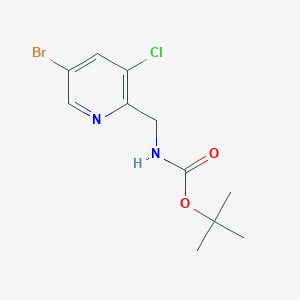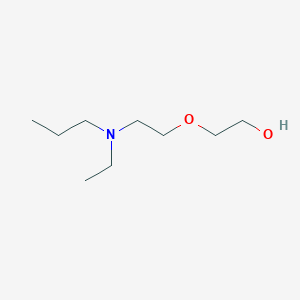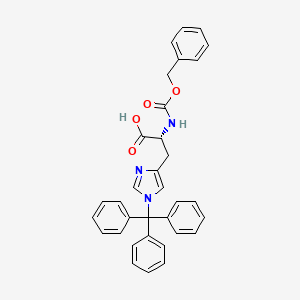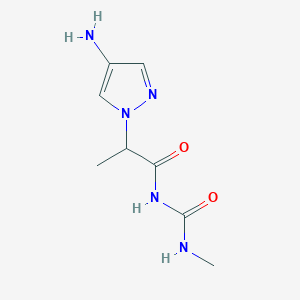
(1-Methoxy-2,4-dimethylcyclohexyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxy-2,4-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a cyclohexane derivative featuring methoxy and dimethyl substituents, along with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,4-dimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives followed by amination. One common method includes the reaction of 2,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation steps to facilitate the conversion of intermediates to the desired amine product .
化学反应分析
Types of Reactions
(1-Methoxy-2,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, secondary and tertiary amines, and cyclohexanone derivatives .
科学研究应用
(1-Methoxy-2,4-dimethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-Methoxy-2,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular pathways involved .
相似化合物的比较
Similar Compounds
- (1-Methoxy-4,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
- Cyclohexane, 1,4-dimethyl-
Uniqueness
(1-Methoxy-2,4-dimethylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
(1-methoxy-2,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-10(7-11,12-3)9(2)6-8/h8-9H,4-7,11H2,1-3H3 |
InChI 键 |
FAKDGQLOXPRZKO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)C)(CN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)

![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)



![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)






